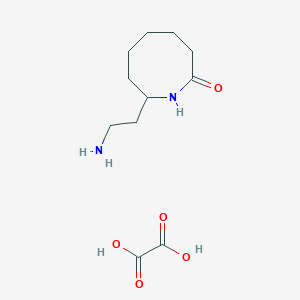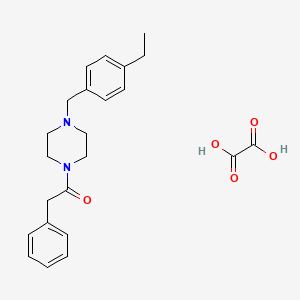![molecular formula C24H18BrNO B5220495 1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide](/img/structure/B5220495.png)
1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide, also known as Fura-2 AM, is a fluorescent dye commonly used in scientific research to measure intracellular calcium levels. This compound has the ability to bind with calcium ions, which allows researchers to monitor changes in calcium concentration in cells.
Wirkmechanismus
1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide AM works by binding with calcium ions in the cytosol of cells. Once inside the cell, this compound AM is cleaved by intracellular esterases, releasing the fluorescent dye. The dye then binds with calcium ions, resulting in a change in fluorescence intensity that can be measured using a fluorometer. The ratio of fluorescence emitted at two different wavelengths is used to calculate the intracellular calcium concentration.
Biochemical and Physiological Effects:
This compound AM has been shown to have minimal effects on cellular function and viability, making it a valuable tool for studying calcium signaling in live cells. However, it is important to note that this compound AM can interfere with other cellular processes that involve calcium, such as calcium-dependent enzymes and ion channels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide AM is its high sensitivity and specificity for calcium ions, making it a valuable tool for studying calcium signaling in live cells. Additionally, this compound AM can be used in a variety of cell types and experimental conditions. However, this compound AM has some limitations, including its potential to interfere with other calcium-dependent processes and its limited ability to penetrate cell membranes.
Zukünftige Richtungen
There are several future directions for research involving 1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide AM. One area of interest is the development of new fluorescent dyes that are more specific and sensitive for calcium ions. Additionally, researchers are exploring the use of this compound AM in combination with other imaging techniques, such as confocal microscopy and two-photon microscopy, to study calcium signaling in three-dimensional environments. Finally, there is ongoing research into the role of calcium signaling in various disease states, such as cancer and neurodegenerative diseases, which may lead to new therapeutic targets and treatments.
Conclusion:
In conclusion, this compound AM is a valuable tool for studying calcium signaling in live cells. Its high sensitivity and specificity for calcium ions make it a popular choice for researchers studying a variety of cell types and experimental conditions. While there are some limitations to its use, ongoing research into new fluorescent dyes and imaging techniques, as well as the role of calcium signaling in disease states, will continue to expand our understanding of this important cellular process.
Synthesemethoden
The synthesis of 1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide AM involves several steps, including the formation of the quinoline ring, introduction of the fluorene moiety, and the addition of a bromide group. The final product is obtained through a reaction between the quinoline derivative and 2-(2-oxoethyl)benzoic acid. This reaction is carried out in the presence of a base and a coupling agent, resulting in the formation of this compound AM.
Wissenschaftliche Forschungsanwendungen
1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide AM is widely used in scientific research to measure intracellular calcium levels in various cell types. This compound is particularly useful in the study of calcium signaling pathways, as changes in calcium concentration can trigger a variety of cellular responses. This compound AM has been used to study calcium signaling in neurons, muscle cells, and immune cells, as well as in various disease models.
Eigenschaften
IUPAC Name |
1-(9H-fluoren-2-yl)-2-quinolin-1-ium-1-ylethanone;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18NO.BrH/c26-24(16-25-13-5-8-17-6-2-4-10-23(17)25)19-11-12-22-20(15-19)14-18-7-1-3-9-21(18)22;/h1-13,15H,14,16H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXONZWGZGBHYRY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)C[N+]4=CC=CC5=CC=CC=C54.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-hexyl-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol](/img/structure/B5220424.png)

![N-[2-(2-fluorophenyl)ethyl]-N'-1,3-thiazol-2-ylethanediamide](/img/structure/B5220434.png)

![N-(2-furylmethyl)-2-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B5220441.png)

![N-(4-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-4-methylbenzamide](/img/structure/B5220460.png)


![methyl 5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5220477.png)
![dimethyl 2-[(3-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5220484.png)
![(2-methoxyethyl)[2-(4-methoxyphenoxy)ethyl]amine](/img/structure/B5220491.png)

![3-(3-chlorophenyl)-2-methyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5220510.png)